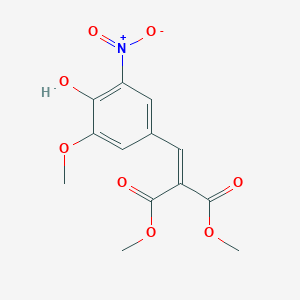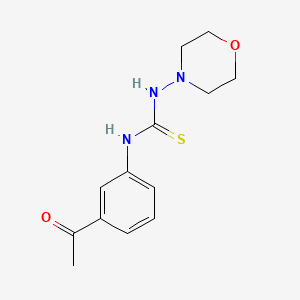![molecular formula C13H15N3OS B5861038 N-[5-(2-methylbenzyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5861038.png)
N-[5-(2-methylbenzyl)-1,3,4-thiadiazol-2-yl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(2-methylbenzyl)-1,3,4-thiadiazol-2-yl]propanamide is a chemical compound that belongs to the class of thiadiazole derivatives. It has been extensively studied for its potential applications in the field of pharmaceuticals and agrochemicals.
科学的研究の応用
N-[5-(2-methylbenzyl)-1,3,4-thiadiazol-2-yl]propanamide has been extensively studied for its potential applications in the field of pharmaceuticals. It has been shown to have antimicrobial, antifungal, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of cancer and diabetes.
作用機序
The exact mechanism of action of N-[5-(2-methylbenzyl)-1,3,4-thiadiazol-2-yl]propanamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This leads to a reduction in inflammation and the growth of cancer cells.
Biochemical and Physiological Effects:
N-[5-(2-methylbenzyl)-1,3,4-thiadiazol-2-yl]propanamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation in the body, which can help to reduce pain and swelling. It has also been shown to inhibit the growth of cancer cells, which can help to slow the progression of cancer.
実験室実験の利点と制限
One of the main advantages of using N-[5-(2-methylbenzyl)-1,3,4-thiadiazol-2-yl]propanamide in lab experiments is its versatility. It can be used in a wide range of experiments, from studying the effects of inflammation to studying the growth of cancer cells. However, one of the main limitations of using this compound is that it can be difficult to obtain in large quantities.
将来の方向性
There are a number of future directions for research on N-[5-(2-methylbenzyl)-1,3,4-thiadiazol-2-yl]propanamide. One area of research could focus on developing new synthetic methods for producing this compound. Another area of research could focus on studying the effects of this compound on different types of cancer cells. Additionally, researchers could investigate the potential use of this compound in the treatment of other diseases, such as diabetes and Alzheimer's disease.
Conclusion:
N-[5-(2-methylbenzyl)-1,3,4-thiadiazol-2-yl]propanamide is a chemical compound that has been extensively studied for its potential applications in the field of pharmaceuticals. It has been shown to have antimicrobial, antifungal, and anti-inflammatory properties, as well as the ability to inhibit the growth of cancer cells. While there are some limitations to using this compound in lab experiments, it remains a versatile and promising compound for future research.
合成法
The synthesis of N-[5-(2-methylbenzyl)-1,3,4-thiadiazol-2-yl]propanamide can be achieved through a multi-step process. The first step involves the synthesis of 2-methylbenzylamine, which is then reacted with thiosemicarbazide to form 5-(2-methylbenzyl)-1,3,4-thiadiazol-2-amine. This intermediate is then reacted with propanoyl chloride to form the final product, N-[5-(2-methylbenzyl)-1,3,4-thiadiazol-2-yl]propanamide.
特性
IUPAC Name |
N-[5-[(2-methylphenyl)methyl]-1,3,4-thiadiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-3-11(17)14-13-16-15-12(18-13)8-10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKXHSUKLJEOHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)CC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 1-methyl-3-{[(4-methyl-2-pyridinyl)amino]carbonyl}-1H-pyrazole-5-carboxylate](/img/structure/B5860955.png)

![3-{[2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid](/img/structure/B5860965.png)




![N-[4-(1-naphthyl)-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B5861019.png)
![N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5861027.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-methylthiourea](/img/structure/B5861030.png)
![N-[4-(aminocarbonyl)phenyl]-3-chloro-4-methylbenzamide](/img/structure/B5861033.png)
![2-(4-methoxyphenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5861046.png)

